molecular formula C27H24N2O2S2 B11189553 [2-(8-methoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)-4-methylphenyl](phenyl)methanone

[2-(8-methoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)-4-methylphenyl](phenyl)methanone

Cat. No.: B11189553
M. Wt: 472.6 g/mol
InChI Key: NUDIJRQPDMIXMY-UHFFFAOYSA-N
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Description

2-(8-methoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)-4-methylphenylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The presence of methoxy, dimethyl, and thioxo groups further adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-methoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)-4-methylphenylmethanone typically involves multi-step organic reactions The starting materials often include substituted anilines, which undergo cyclization reactions to form the quinoline core

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process would include steps such as:

    Cyclization: Formation of the quinoline core from substituted anilines.

    Sulfurization: Introduction of the thioxo group.

    Alkylation: Addition of methoxy and dimethyl groups.

    Purification: Techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioxo groups.

    Reduction: Reduction reactions can target the quinoline core and the thioxo group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the phenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, compounds with quinoline cores are often investigated for their potential therapeutic properties. They may exhibit activities such as antimicrobial, antiviral, or anticancer effects.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(8-methoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)-4-methylphenylmethanone exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, simpler in structure but with similar core features.

    Isoquinoline: A structural isomer of quinoline with different reactivity and properties.

    Thioxoquinoline derivatives: Compounds with similar thioxo groups but different substituents.

Uniqueness

What sets 2-(8-methoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)-4-methylphenylmethanone apart is its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C27H24N2O2S2

Molecular Weight

472.6 g/mol

IUPAC Name

[2-(8-methoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)-4-methylphenyl]-phenylmethanone

InChI

InChI=1S/C27H24N2O2S2/c1-16-10-12-19(24(30)17-8-6-5-7-9-17)22(14-16)29-26(32)23-20-15-18(31-4)11-13-21(20)28-27(2,3)25(23)33-29/h5-15,28H,1-4H3

InChI Key

NUDIJRQPDMIXMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)N3C(=S)C4=C(S3)C(NC5=C4C=C(C=C5)OC)(C)C

Origin of Product

United States

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